molecular formula C21H31N3O4 B2971422 N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 941932-72-5

N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2971422
CAS No.: 941932-72-5
M. Wt: 389.496
InChI Key: LGYPDMIQSWZFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a cyclohexyl group, a methoxyphenyl group, and a morpholinoethyl group attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves the reaction of cyclohexylamine with oxalyl chloride to form N1-cyclohexyl oxalamide. This intermediate is then reacted with 2-(3-methoxyphenyl)-2-morpholinoethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxalamides with various functional groups.

Scientific Research Applications

N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclohexyl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
  • N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide
  • N1-cyclohexyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Uniqueness

N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is unique due to the presence of the methoxyphenyl and morpholinoethyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N'-cyclohexyl-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-27-18-9-5-6-16(14-18)19(24-10-12-28-13-11-24)15-22-20(25)21(26)23-17-7-3-2-4-8-17/h5-6,9,14,17,19H,2-4,7-8,10-13,15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYPDMIQSWZFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2CCCCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.